molecular formula C6HClF6N2 B6326724 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine CAS No. 779-86-2

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B6326724
CAS No.: 779-86-2
M. Wt: 250.53 g/mol
InChI Key: QPAXSFCARCIQEN-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6HClF6N2. It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine and two trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminated pyrimidine derivative, while oxidation might produce a pyrimidine oxide .

Mechanism of Action

The mechanism by which 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and membrane permeability .

Properties

IUPAC Name

4-chloro-2,6-bis(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXSFCARCIQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624875
Record name 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-86-2
Record name 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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